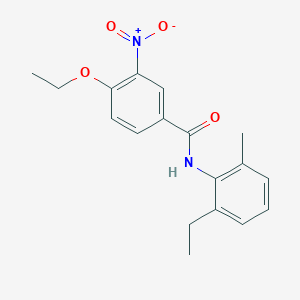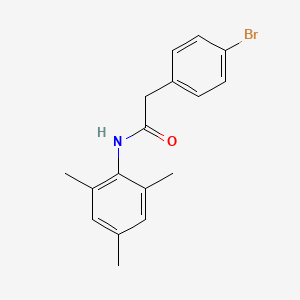
N-(2-ethyl-6-methylphenyl)-2-methyl-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-2-methyl-3-phenylacrylamide, commonly known as EMMPA, is a chemical compound that has been widely used in scientific research due to its unique properties. EMMPA is a non-opioid analgesic agent that has been shown to have potent antinociceptive effects in animal models. This compound has also been investigated for its potential therapeutic applications in the treatment of chronic pain.
Mecanismo De Acción
The exact mechanism of action of EMMPA is not fully understood. However, it is believed that EMMPA acts by inhibiting the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals in the nervous system. By inhibiting the activity of these channels, EMMPA can reduce the transmission of pain signals and thereby reduce pain sensitivity.
Biochemical and Physiological Effects
EMMPA has been shown to have a number of biochemical and physiological effects. In animal studies, EMMPA has been shown to reduce inflammation and oxidative stress, which are both associated with chronic pain. EMMPA has also been shown to have a neuroprotective effect, which means that it can protect nerve cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EMMPA in lab experiments is its potency and long duration of action. This makes it a useful tool for studying the mechanisms of chronic pain and for developing new therapeutics for the treatment of chronic pain. However, one limitation of using EMMPA is its potential toxicity. EMMPA has been shown to have toxic effects on the liver and kidneys in some animal studies, which means that caution should be exercised when using this compound in lab experiments.
Direcciones Futuras
There are a number of future directions for research on EMMPA. One area of research is the development of new analogues of EMMPA that have improved potency and selectivity for voltage-gated sodium channels. Another area of research is the investigation of the potential therapeutic applications of EMMPA in other diseases, such as epilepsy and multiple sclerosis. Finally, more research is needed to fully understand the mechanism of action of EMMPA and to identify potential side effects and toxicities associated with its use.
Métodos De Síntesis
EMMPA can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Horner-Wadsworth-Emmons reaction. The Friedel-Crafts acylation reaction involves the reaction of an acyl chloride with a substituted aromatic compound in the presence of a Lewis acid catalyst. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde or ketone with a phosphonate ester in the presence of a base. Both methods have been successfully used to synthesize EMMPA.
Aplicaciones Científicas De Investigación
EMMPA has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. Animal studies have shown that EMMPA has potent antinociceptive effects, which means that it can reduce pain sensitivity in response to noxious stimuli. EMMPA has also been shown to have a longer duration of action compared to other non-opioid analgesic agents, which makes it a promising candidate for the treatment of chronic pain.
Propiedades
IUPAC Name |
(E)-N-(2-ethyl-6-methylphenyl)-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-4-17-12-8-9-14(2)18(17)20-19(21)15(3)13-16-10-6-5-7-11-16/h5-13H,4H2,1-3H3,(H,20,21)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAQHACTCHPVII-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(=CC2=CC=CC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)/C(=C/C2=CC=CC=C2)/C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-ethyl-6-methylphenyl)-2-methyl-3-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-iodobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5705373.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5705378.png)
![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5705384.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B5705389.png)



![N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705414.png)

![N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5705435.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5705454.png)

![methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5705465.png)